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Compound of Interest

Compound Name: 2-Phenylindan

Cat. No.: B8738540 Get Quote

Introduction

2-Phenylindan is a hydrocarbon featuring a phenyl group attached to the 2-position of an

indan framework. As a molecule of interest in synthetic chemistry and potentially in the

development of new chemical entities, a thorough understanding of its structural

characterization through spectroscopic and spectrometric techniques is essential. This

technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Phenylindan. In the absence of

readily available experimental spectra in public databases, this guide presents predicted data

based on established principles of spectroscopy and spectrometry, alongside generalized

experimental protocols for data acquisition. This information is intended to serve as a valuable

resource for researchers, scientists, and drug development professionals in confirming the

synthesis and purity of 2-Phenylindan, and in elucidating its structure.

Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted NMR, IR, and MS data for 2-Phenylindan.

These predictions are derived from established correlation tables, computational models, and

analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Phenylindan (in CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.15 - 7.35 m 9H
Aromatic protons

(C₆H₅ and C₆H₄)

~4.50 quintet 1H H-2 (methine proton)

~3.20 dd 2H
H-1a, H-3a (axial

protons)

~2.80 dd 2H
H-1e, H-3e (equatorial

protons)

Table 2: Predicted ¹³C NMR Data for 2-Phenylindan (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~145 Quaternary aromatic carbons

~142 Quaternary aromatic carbons

~128.5 Aromatic CH

~127 Aromatic CH

~126.5 Aromatic CH

~125 Aromatic CH

~50 C-2 (methine carbon)

~40 C-1, C-3 (methylene carbons)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Phenylindan
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Wavenumber (cm⁻¹) Intensity Vibration

3100 - 3000 Medium Aromatic C-H stretch

3000 - 2850 Medium Aliphatic C-H stretch

1600, 1490, 1450 Medium to Weak Aromatic C=C bending

~750, ~700 Strong

C-H out-of-plane bending

(monosubstituted and ortho-

disubstituted benzene)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Phenylindan

m/z Ion Notes

194 [M]⁺• Molecular ion

117 [M - C₆H₅]⁺ Loss of the phenyl group

115 [C₉H₇]⁺ Indenyl cation (rearrangement)

91 [C₇H₇]⁺ Tropylium ion (rearrangement)

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS data. The

specific parameters may require optimization based on the instrumentation available and the

sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Phenylindan in about 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

Process the data with Fourier transformation and phase correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-

5 seconds.

Process the data with Fourier transformation and phase correction.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (liquid/oil): If 2-Phenylindan is a liquid or low-melting solid, a thin film can be

prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

KBr Pellet (solid): If 2-Phenylindan is a solid, grind a small amount (1-2 mg) with

approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the

mixture into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

Place the prepared sample in the spectrometer's sample holder.
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Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000

to 400 cm⁻¹.

The final spectrum is presented in terms of percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 2-Phenylindan (e.g., in methanol or

dichloromethane) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry

(GC-MS), a suitable GC method would be developed to ensure proper separation and

elution of the compound.

Ionization: Electron Ionization (EI) at 70 eV is a standard method for the analysis of small,

volatile organic molecules.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum that plots ion intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

synthesized compound like 2-Phenylindan.
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Workflow for the spectroscopic analysis of 2-Phenylindan.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 2-
Phenylindan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8738540#spectroscopic-data-of-2-phenylindan-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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